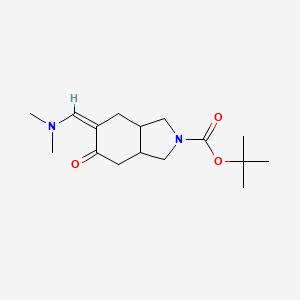

Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern . It’s often used in chemical transformations due to its stability towards most nucleophiles and bases .

Synthesis Analysis

The tert-butyl group can be introduced into compounds through various methods. For instance, N-tert-butyloxycarbonylation of amines can be efficiently catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The tert-butyl group is a simple hydrocarbon moiety with a unique reactivity pattern due to its crowded structure . It’s often used in chemical transformations and has implications in biosynthetic and biodegradation pathways .Chemical Reactions Analysis

The tert-butyl group exhibits unique reactivity patterns. For instance, tert-butyl peroxybenzoate reacts with ammonia/amines to provide primary, secondary, and tertiary amides under catalyst- and solvent-free conditions . Also, the tert-butyl group can be removed under acidic conditions .Physical And Chemical Properties Analysis

The tert-butyl group is a colorless solid or liquid (above 77°F) with a camphor-like odor . It’s miscible in water and has a specific gravity of 0.79 (Solid) .Aplicaciones Científicas De Investigación

Preparation and Chemical Reactions

Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate and related compounds have been utilized in various chemical preparations and reactions. For instance, Padwa et al. (2003) described the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan using tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its utility in complex organic syntheses (Padwa, Brodney & Lynch, 2003).

Chiral Auxiliary Applications

Chiral auxiliaries are crucial in asymmetric synthesis. Studer et al. (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and used it as a chiral auxiliary in dipeptide synthesis. This illustrates the compound's role in facilitating stereoselective chemical reactions (Studer, Hintermann & Seebach, 1995).

Structural Modifications and Analysis

Vorona et al. (2007) conducted structural modifications on tert-butyl esters, including compounds with similar structures to this compound. Their work highlights the versatility of these compounds in chemical modifications and structural analyses (Vorona et al., 2007).

Synthesis of Biologically Active Compounds

Zhao et al. (2017) demonstrated the synthesis of an important intermediate, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, highlighting the role of related tert-butyl esters in the development of biologically active compounds (Zhao, Guo, Lan & Xu, 2017).

Development of Pharmaceutical Agents

Zykova et al. (2020) investigated the synthesis and cytostatic activity of a compound structurally related to this compound. This research provides insights into the potential use of similar compounds in developing pharmaceutical agents (Zykova et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)18-9-11-6-13(8-17(4)5)14(19)7-12(11)10-18/h8,11-12H,6-7,9-10H2,1-5H3/b13-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYIBCVAUBVNRI-JYRVWZFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(=CN(C)C)C(=O)CC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2C/C(=C/N(C)C)/C(=O)CC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)

![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)

![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405956.png)